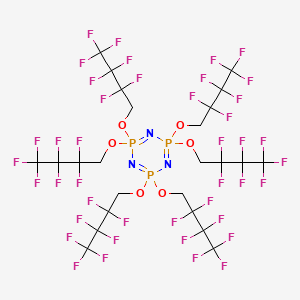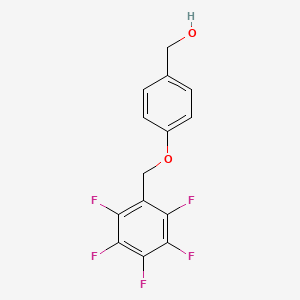
4,4,4-Trifluoro-1-iodo-3,3-bis(trifluoromethyl)but-1-ene
概要
説明
4,4,4-Trifluoro-1-iodo-3,3-bis(trifluoromethyl)but-1-ene is a synthetic compound with the molecular formula C6H2F9I and a molecular weight of 371.97 g/mol This compound is characterized by its unique structure, which includes multiple trifluoromethyl groups and an iodine atom attached to a butene backbone
作用機序
Target of Action
Similar compounds such as 4-iodobenzotrifluoride and 1-iodo-3,5-bis(trifluoromethyl)benzene have been used in various chemical reactions . More research is needed to identify the specific targets of this compound.
Mode of Action
Similar compounds have been used in various chemical reactions, such as aminocarbonylation and mizoroki-heck reaction . These reactions involve the interaction of the compound with other molecules, leading to the formation of new compounds .
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may affect pathways involving carbon–carbon bond formation.
Result of Action
Similar compounds have been used in chemical reactions to form new compounds . This suggests that the compound may have the ability to alter molecular structures.
Action Environment
The action of 4,4,4-Trifluoro-1-iodo-3,3-bis(trifluoromethyl)but-1-ene can be influenced by environmental factors . For instance, it is noted that the compound may accumulate in confined spaces, particularly at or below ground level . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4,4-Trifluoro-1-iodo-3,3-bis(trifluoromethyl)but-1-ene involves the reaction of 4,4,4-trifluoro-1-chlorobutane with potassium iodide in the presence of a solvent such as acetone. The reaction is typically carried out in a sealed reaction vessel at an elevated temperature of around 90°C for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4,4,4-Trifluoro-1-iodo-3,3-bis(trifluoromethyl)but-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
科学的研究の応用
4,4,4-Trifluoro-1-iodo-3,3-bis(trifluoromethyl)but-1-ene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the development of fluorinated biomolecules for various biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
類似化合物との比較
Similar Compounds
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has a similar structure but with a benzene ring instead of a butene backbone.
4-Iodobenzotrifluoride: Another similar compound with a trifluoromethyl group attached to a benzene ring.
1,3-Bis(trifluoromethyl)-5-bromobenzene: This compound contains bromine instead of iodine and has a benzene ring structure.
Uniqueness
4,4,4-Trifluoro-1-iodo-3,3-bis(trifluoromethyl)but-1-ene is unique due to its combination of multiple trifluoromethyl groups and an iodine atom on a butene backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
特性
IUPAC Name |
(E)-4,4,4-trifluoro-1-iodo-3,3-bis(trifluoromethyl)but-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F9I/c7-4(8,9)3(1-2-16,5(10,11)12)6(13,14)15/h1-2H/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOXXWXEWWBMQR-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/I)\C(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane](/img/structure/B3042033.png)

![1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B3042037.png)


